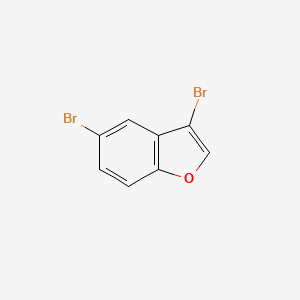

3,5-Dibromo-1-benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

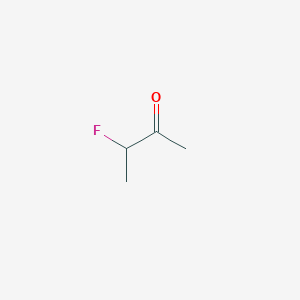

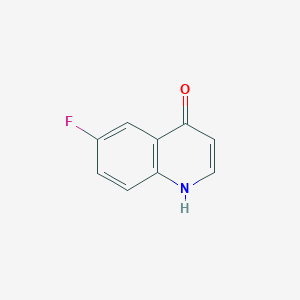

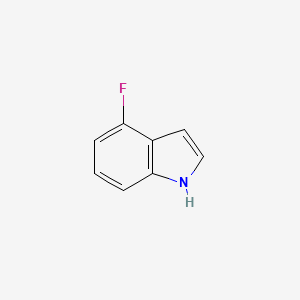

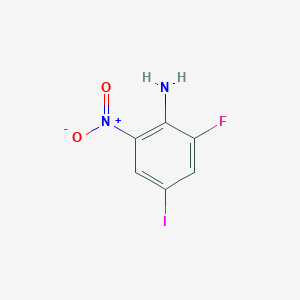

“3,5-Dibromo-1-benzofuran” is a compound with the molecular formula C8H4Br2O . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

While specific synthesis methods for “3,5-Dibromo-1-benzofuran” were not found in the search results, benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .

Molecular Structure Analysis

The molecular weight of “3,5-Dibromo-1-benzofuran” is 275.92 g/mol . The InChIKey, a unique identifier for chemical substances, is FWNOZAIGDLGBGI-UHFFFAOYSA-N . The compound has a covalently-bonded unit count of 1 .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 13.1 Ų and a complexity of 151 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 .

Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

3,5-Dibromo-1-benzofuran serves as a precursor in the synthesis of complex benzofuran derivatives with potential applications in coordination chemistry. For example, the transformation of 3-(1-Benzofuran-2-yl)propenoic acid into various derivatives has been explored for the preparation of metal complexes, showcasing the versatility of benzofurans in synthesizing compounds with high thermal stability and specific coordination structures (Mojumdar, Šimon, & Krutošíková, 2009).

Organic Synthesis

Benzofuran derivatives are synthesized for a wide range of scientific applications, including the development of pharmaceuticals. The Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds is a notable method that facilitates the creation of commercial drug molecules, illustrating the critical role of benzofurans in drug development (Huang et al., 2019).

Antioxidant Properties

Research into the antioxidant properties of benzofuran derivatives, like 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogs, reveals the potential of these compounds in pharmaceutical applications. Their ability to donate hydrogen atoms and electrons suggests they could serve as potent antioxidants, opening avenues for therapeutic uses (Zhu et al., 2011).

Antimicrobial and Antituberculosis Activities

Benzofuran derivatives have emerged as a scaffold for developing antimicrobial agents, with some showing significant activity against various pathogens. The design and synthesis of new benzofuran carboxamide derivatives, for instance, have been explored for their antimicrobial, anti-inflammatory, and radical scavenging activities, highlighting the therapeutic potential of benzofurans in combating infectious diseases and inflammation (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Activities

Studies on the cytotoxic activities of neolignans derived from benzofurans have indicated their potential in cancer therapy. For example, certain benzofuran compounds have demonstrated the ability to induce apoptosis in cancer cells through the mitochondrial pathway, suggesting their utility as antitumor agents (Ma et al., 2017).

Propriétés

IUPAC Name |

3,5-dibromo-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNOZAIGDLGBGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383791 |

Source

|

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-benzofuran | |

CAS RN |

99660-97-6 |

Source

|

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)